molecular formula C9H11NO3 B2566244 2-(Dimethoxymethyl)pyridine-4-carbaldehyde CAS No. 1625618-11-2

2-(Dimethoxymethyl)pyridine-4-carbaldehyde

Cat. No.: B2566244
CAS No.: 1625618-11-2
M. Wt: 181.191
InChI Key: LNRAREFLIWNDPM-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a dimethoxymethyl group and a carbaldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde typically involves the reaction of pyridine derivatives with formaldehyde and methanol under acidic conditions. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the dimethoxymethyl group. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(Dimethoxymethyl)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .

Scientific Research Applications

2-(Dimethoxymethyl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular functions .

Comparison with Similar Compounds

2-(Dimethoxymethyl)pyridine-4-carbaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(dimethoxymethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRAREFLIWNDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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